
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O4S, and it features a sulfonamide group, a benzamide moiety, and a thiophene ring, which are known to contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Weight | 440.52 g/mol |
CAS Number | 4186977 |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing quinoline and thiophene rings have shown promise in inhibiting various cancer cell lines.
Case Study: Inhibition of Colon Cancer Cells
In a study evaluating the cytotoxic effects of related compounds on colon cancer (HCT-116) cells, it was found that certain derivatives exhibited IC50 values as low as 6.2 μM, indicating potent activity against this cancer type . The mechanism of action involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Sulfonamide derivatives are known for their antibacterial effects, particularly against Gram-positive bacteria.
Research Findings
A screening of various sulfonamide-containing compounds revealed that some exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .
Antidiabetic Potential
There is emerging evidence that compounds with similar structures may possess antidiabetic properties. A study highlighted the ability of certain derivatives to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Certain structural motifs are known to trigger apoptotic pathways in malignant cells.
- Interaction with Receptors : The presence of specific functional groups allows for binding to various receptors involved in metabolic processes.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cancer cell proliferation, such as those mediated by guanine-binding protein-coupled receptors (GPCRs) .
- Case Studies : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma, suggesting its potential as a therapeutic agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. The presence of the quinoline structure is often associated with enhanced antibacterial and antifungal activities:
- Antibacterial Studies : Compounds derived from similar structures have been tested against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
- Fungal Inhibition : Some derivatives have demonstrated antifungal activity against strains such as Candida albicans, indicating their potential use in treating fungal infections .
Pharmacological Applications
The unique structural features of this compound suggest several pharmacological applications:
- Drug Development : Its ability to interact with biological targets makes it a candidate for further development into novel pharmaceuticals aimed at treating cancer and infectious diseases.
- Therapeutic Use : Given its promising bioactivity, this compound could be formulated into therapeutic agents for clinical use.
Summary of Findings
Q & A
Q. Basic: What are the common synthetic routes for preparing this compound?
Answer: The compound can be synthesized via multi-step reactions involving sulfonylation, amidation, and cyclization. A typical approach involves coupling a sulfonyl chloride derivative of 3,4-dihydroquinoline with a benzamido-thiophene precursor under anhydrous conditions in ethanol or DMF. Reaction optimization, such as controlling temperature (60–80°C) and using coupling agents like EDCI/HOBt, improves yields. Characterization via 1H NMR and IR confirms intermediate formation and final product purity .
Q. Advanced: How can researchers optimize the yield of sulfonamide-containing intermediates?
Answer: Yield optimization requires adjusting solvent polarity (e.g., ethanol vs. DMF), stoichiometry of sulfonyl chloride (1.2–1.5 equivalents), and reaction time (4–12 hours). Catalytic additives like DMAP or pyridine can neutralize HCl byproducts, minimizing side reactions. Flash chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) effectively isolates intermediates, as demonstrated in analogous sulfonamide syntheses .
Q. Basic: Which spectroscopic techniques are essential for confirming the structure?
Answer: Key techniques include:
- 1H/13C NMR : To verify aromatic proton environments, sulfonamide NH peaks (~10–12 ppm), and thiophene ring signals.
- IR Spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm−1) and amide (C=O, ~1650 cm−1) functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. Advanced: How to resolve discrepancies in biological activity data across studies?
Answer: Contradictions may arise from assay variability (e.g., DPPH vs. ABTS for antioxidant activity) or differences in compound purity. Mitigation strategies include:
- Standardized Protocols : Use established in vitro models (e.g., LPS-induced macrophages for anti-inflammatory activity).
- Purity Verification : HPLC (>95% purity) and elemental analysis to rule out impurities.
- Structural Analog Comparison : Benchmark activity against derivatives with known SAR trends .
Q. Basic: What in vitro assays evaluate the compound’s biological activity?
Answer: Common assays include:
- Antioxidant : DPPH radical scavenging, FRAP (Ferric Reducing Ability of Plasma).
- Anti-inflammatory : Inhibition of COX-2 enzyme or TNF-α secretion in cell lines.
- Cytotoxicity : MTT assay on normal cells (e.g., HEK293) to assess safety margins .
Q. Advanced: How to design experiments to determine the mechanism of action?
Answer: A multi-modal approach is recommended:
- Target Identification : Use affinity chromatography or pull-down assays with labeled compounds.
- Molecular Docking : Screen against targets like NF-κB or Keap1-Nrf2 using software (AutoDock Vina).
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. Basic: What are key considerations for ensuring compound purity during synthesis?
Answer: Critical steps include:
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Analytical Monitoring : TLC (Rf tracking) and HPLC (C18 column, acetonitrile/water gradient).
- Drying : Lyophilization or vacuum desiccation to remove residual solvents .
Q. Advanced: How to address solubility issues in pharmacological assays?
Answer: Strategies involve:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins for aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-23-21(27)18-12-14-30-22(18)24-20(26)16-8-10-17(11-9-16)31(28,29)25-13-4-6-15-5-2-3-7-19(15)25/h2-3,5,7-12,14H,4,6,13H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCSSRHNDXPKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.